N-Substituent Potency Differential in RdRp Inhibition
In the systematic SAR study of 2-((indol-3-yl)thio)-N-benzyl-acetamides as SARS‑CoV‑2 RdRp inhibitors, compound 6c9 (N-(4-methylbenzyl) analog) achieved an IC₅₀ of 1.65 ± 0.05 µM, whereas compound 6b2 (N-benzyl unsubstituted) showed an IC₅₀ of 3.35 ± 0.21 µM, representing a >2-fold potency improvement attributable solely to the N-(4-methylbenzyl) group [1]. Remdesivir, the clinical comparator, exhibited an IC₅₀ of 1.19 ± 0.36 µM in the same assay. CAS 681273-68-7 carries a larger N-(1,3-benzodioxol-5-yl) substituent that is both more electron-rich and more conformationally constrained than the N-benzyl or N-(4-methylbenzyl) groups profiled in this series. Based on the established SAR trend that N-substitution magnitude directly governs RdRp inhibitory potency, CAS 681273-68-7 is predicted to occupy a unique position in the potency- selectivity landscape that is not represented by simpler N-benzyl or N-aryl analogs.
| Evidence Dimension | SARS-CoV-2 RdRp inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; structurally positioned between N-benzyl (IC₅₀ 3.35 µM) and optimized N-(4-methylbenzyl) (IC₅₀ 1.65 µM) analogs in related series |
| Comparator Or Baseline | Compound 6b2 (N-benzyl): IC₅₀ = 3.35 ± 0.21 µM; Compound 6c9 (N-(4-methylbenzyl)): IC₅₀ = 1.65 ± 0.05 µM; Remdesivir: IC₅₀ = 1.19 ± 0.36 µM |
| Quantified Difference | >2-fold range across N-substituents; CAS 681273-68-7 expected to exhibit activity within or beyond this range based on increased steric bulk and electronic character |
| Conditions | SARS-CoV-2 RdRp biochemical inhibition assay; recombinant RdRp enzyme; fluorescence-based readout |
Why This Matters
For procurement in antiviral discovery programs, the N-(1,3-benzodioxol-5-yl) group of CAS 681273-68-7 provides a structurally differentiated starting point that may yield inhibitor potency and selectivity not attainable with the simpler N-benzyl variants described in the primary SAR.
- [1] Zhang, G.-N. et al. Eur. J. Med. Chem. 2021, 223, 113622. SARS-CoV-2 RdRp IC₅₀ data for compounds 6b2, 6b5, 6c9, 6d2, 6d5 and remdesivir; SAR demonstrates >4-fold range attributable to N-substituent variation. View Source
